1-[(2,5-dichlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole
CAS No.: 353464-22-9
Cat. No.: VC21368680
Molecular Formula: C11H10Cl2N2O2S
Molecular Weight: 305.2g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 353464-22-9 |
|---|---|
| Molecular Formula | C11H10Cl2N2O2S |
| Molecular Weight | 305.2g/mol |
| IUPAC Name | 1-(2,5-dichlorophenyl)sulfonyl-3,5-dimethylpyrazole |
| Standard InChI | InChI=1S/C11H10Cl2N2O2S/c1-7-5-8(2)15(14-7)18(16,17)11-6-9(12)3-4-10(11)13/h3-6H,1-2H3 |
| Standard InChI Key | DEKWTSMUEZIJAJ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)C |
| Canonical SMILES | CC1=CC(=NN1S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)C |
Introduction
Structural Characteristics and Chemical Identity
Molecular Structure and Classification
1-[(2,5-dichlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole belongs to the pyrazole class of compounds, characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms. The compound's structure is distinguished by several key features: a pyrazole core with methyl groups at positions 3 and 5, and a 2,5-dichlorophenyl group connected to the N1 position of the pyrazole ring through a sulfonyl (SO₂) bridge. This arrangement creates a complex molecule with multiple functional groups that contribute to its chemical behavior and potential biological activities.
Physical and Chemical Properties
The compound is characterized by specific physical and chemical properties that define its behavior and potential applications. These properties are summarized in Table 1.
Table 1: Physical and Chemical Properties of 1-[(2,5-dichlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole
| Property | Value |
|---|---|
| CAS Number | 353464-22-9 |
| Molecular Formula | C₁₁H₁₀Cl₂N₂O₂S |
| Molecular Weight | 305.2 g/mol |
| IUPAC Name | 1-(2,5-dichlorophenyl)sulfonyl-3,5-dimethylpyrazole |
| Standard InChI | InChI=1S/C11H10Cl2N2O2S/c1-7-5-8(2)15(14-7)18(16,17)11-6-9(12)3-4-10(11)13/h3-6H,1-2H3 |
| Standard InChIKey | DEKWTSMUEZIJAJ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)C |
The sulfonyl group (-SO₂-) present in the compound typically imparts certain characteristics, including enhanced solubility in polar solvents and improved stability. This functional group often participates in hydrogen bonding as an acceptor, potentially increasing the compound's interaction with biological systems. The presence of chlorine atoms on the phenyl ring contributes to the lipophilicity of the molecule, which can affect its membrane permeability and distribution in biological settings.
Synthesis Methods
Related Synthetic Procedures
Insights into the synthesis of similar compounds can be gleaned from research on related pyrazole derivatives. For example, the synthesis of related N-acylsulfonamide pyrazole derivatives has been reported to involve a multi-step process starting with condensation of acetone with dimethyloxalate, followed by reaction with hydrazine hydrate to form the pyrazole ester derivative . This is followed by alkylation with halogenated benzyl compounds (such as 2,4-dichlorobenzylbromide in the case of related compounds), though the specific target compound would utilize 2,5-dichlorobenzenesulfonyl chloride instead .
The general reaction conditions for the final sulfonylation step typically involve:
-
Use of a strong base (such as potassium carbonate, triethylamine, or similar)
-
Anhydrous conditions to prevent hydrolysis of the sulfonyl chloride
-
Moderate temperatures (room temperature to 80°C)
-
Aprotic solvents such as dichloromethane, tetrahydrofuran, or N,N-dimethylformamide
Research Applications and Biological Significance
Structure-Activity Relationships
The structural features of 1-[(2,5-dichlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole can be analyzed in terms of potential structure-activity relationships. Each component of the molecule may contribute to its biological behavior:
-
The pyrazole ring serves as a hydrogen bond acceptor and provides a scaffold for substitution
-
The methyl groups at positions 3 and 5 affect the electronic properties and lipophilicity
-
The sulfonyl group enhances solubility and stability while serving as a hydrogen bond acceptor
-
The 2,5-dichlorophenyl moiety contributes to lipophilicity and may engage in halogen bonding interactions
Related research has shown that modifications to these structural elements can significantly impact biological activity. For example, varying the substitution pattern on both the pyrazole ring and the phenyl ring can modulate antimicrobial properties in similar compounds .
Analytical Characterization
Computational Properties
Computational methods provide additional insights into the properties of 1-[(2,5-dichlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole. While the search results don't contain specific computational data for this exact compound, information about similar compounds suggests several relevant properties:
For the related compound 1-(2,5-dichlorobenzenesulfonyl)-3-methyl-1H-pyrazole, the following properties have been computed :
-
XLogP3: 3.1 (indicating moderate lipophilicity)
-
Hydrogen Bond Donor Count: 0
-
Hydrogen Bond Acceptor Count: 3
-
Rotatable Bond Count: 2
These values would be similar for our target compound, with slight modifications due to the additional methyl group at position 5 of the pyrazole ring. The presence of this additional methyl group would likely increase the lipophilicity slightly without affecting the hydrogen bonding properties.
Synthesis Challenges and Considerations
Regioselectivity Issues
One significant challenge in the synthesis of pyrazole derivatives is controlling regioselectivity. Pyrazoles can undergo substitution at different nitrogen atoms (N1 or N2), potentially leading to isomeric products. In the synthesis of related compounds, alkylation of pyrazole esters with halogenated benzyl compounds has been reported to produce two regioisomers that require separation .
For 1-[(2,5-dichlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole, ensuring selective sulfonylation at the N1 position would be crucial for obtaining the desired product. This might require careful control of reaction conditions or subsequent purification steps to isolate the target compound.
Purification Methods
The purification of 1-[(2,5-dichlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole and similar compounds typically involves chromatographic techniques. For related compounds, automated flash chromatography on silica gel has been employed, using gradient elution with hexane and ethyl acetate . This approach allows for the separation of regioisomers and removal of reaction by-products.
Other purification methods that might be applicable include:
-
Recrystallization from appropriate solvent systems
-
Preparative High-Performance Liquid Chromatography (HPLC)
-
Column chromatography with various stationary phases
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume